molecular formula C19H24N6O3 B3970916 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B3970916
M. Wt: 384.4 g/mol
InChI Key: ROKPHPJTTNWJFD-UHFFFAOYSA-N
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Description

4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a phenylpiperazine moiety, and a morpholine ring

Preparation Methods

The synthesis of 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the phenylpiperazine moiety. The final step involves the attachment of the morpholine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Similar compounds to 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine include other pyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility of the pyrimidine scaffold in drug design.

Properties

IUPAC Name

4-[4-methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-15-17(25(26)27)18(21-19(20-15)24-11-13-28-14-12-24)23-9-7-22(8-10-23)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKPHPJTTNWJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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